molecular formula C15H21N3O4S2 B2770423 (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034499-66-4

(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2770423
CAS No.: 2034499-66-4
M. Wt: 371.47
InChI Key: QRFJJJXRNJYFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H21N3O4S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone , identified by CAS number 2034361-49-2, represents a complex organic molecule with potential pharmacological significance. Its structure features a piperazine ring substituted with a methylsulfonyl group and a pyridine derivative linked to a tetrahydrothiophene moiety. This unique combination suggests diverse biological activities that warrant investigation.

The molecular formula of the compound is C15H21N3O4S2C_{15}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 371.5 g/mol. The structural complexity may influence its interaction with biological targets, thus affecting its pharmacological profile.

PropertyValue
Molecular FormulaC15H21N3O4S2
Molecular Weight371.5 g/mol
CAS Number2034361-49-2

Biological Activity Overview

Biological activity encompasses the effects that compounds exert on living organisms, which can be beneficial or harmful. For this compound, potential activities include:

  • Antimicrobial Effects : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this molecule.
  • Cytotoxicity : The compound's structure may allow it to interact with cellular mechanisms, potentially leading to cytotoxic effects against certain cancer cell lines.
  • Neuropharmacological Effects : Given the piperazine moiety, the compound may exhibit psychoactive properties, influencing neurotransmitter systems.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:

  • Receptor Interaction : The piperazine and pyridine rings may facilitate binding to various receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.
  • Enzyme Inhibition : The presence of the methylsulfonyl group suggests possible inhibition of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Research into structurally similar compounds provides insights into the potential biological activity of this compound:

  • Anticonvulsant Activity : Similar piperazine derivatives have shown significant anticonvulsant properties in animal models, indicating potential for neurological applications .
  • Cytotoxicity Against Cancer Cells : Studies on related compounds demonstrated effective cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
  • Antimicrobial Studies : Compounds with related structures have exhibited antimicrobial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound, a comparative analysis with structurally related compounds is beneficial:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
MethylsulfonylpiperazinePiperazine ring with methylsulfonylAntidepressant propertiesLacks pyridine and thiophene moieties
TetrahydrothiophenesContains thiophene ringAntimicrobial activitySimpler structure without piperazine
Pyridinone DerivativesPyridine core with various substituentsAnti-inflammatory effectsDifferent substituents lead to varied activities

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S2/c1-24(20,21)18-8-6-17(7-9-18)15(19)13-3-2-5-16-14(13)22-12-4-10-23-11-12/h2-3,5,12H,4,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFJJJXRNJYFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.